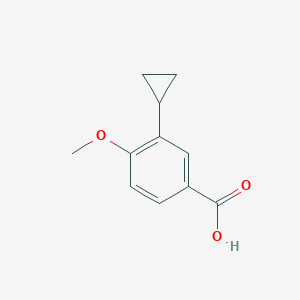

3-Cyclopropyl-4-methoxybenzoic acid

Übersicht

Beschreibung

3-Cyclopropyl-4-methoxybenzoic acid is a synthetic organic compound with a molecular weight of 192.21 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12O3/c1-14-10-5-4-8 (11 (12)13)6-9 (10)7-2-3-7/h4-7H,2-3H2,1H3, (H,12,13) . The InChI key is PKKIXISBOJSXAA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a powder in physical form . The storage temperature and shipping temperature are not specified .Wissenschaftliche Forschungsanwendungen

Environmental Phenols Measurement in Human Milk : A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system for measuring environmental phenols, including methoxybenzoic acid derivatives, in human milk, highlighting the importance of assessing human exposure to these compounds (Ye et al., 2008).

Antagonistic Studies on Baclofen : Research on 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid as an antagonist of baclofen in the cat spinal cord could provide a framework for studying the biological activity of structurally related compounds like 3-Cyclopropyl-4-methoxybenzoic acid (Beattie et al., 1989).

Spectroscopic Studies on Vanillic Acid : The investigation of vanillic acid (3-methoxy-4-hydroxybenzoic acid) for its spectral fingerprints and potential analytical applications provides an example of how related methoxybenzoic acids can be studied for their physical and chemical properties (Clavijo et al., 2008).

Reproductive Toxicity of Similar Phenolic Compounds : A systematic review focused on the reproductive toxicity of benzophenone-3, a compound sharing phenolic characteristics with methoxybenzoic acids, suggesting potential areas of toxicological research for similar compounds (Ghazipura et al., 2017).

Glycosidase and Glycogen Phosphorylase Inhibiting Activities : Research on the leaves of Cyclocarya paliurus led to the discovery of compounds with significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, highlighting the potential for natural products with methoxy groups to serve as sources for bioactive compounds (Li et al., 2008).

Safety and Hazards

The safety information for 3-Cyclopropyl-4-methoxybenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary target of 3-Cyclopropyl-4-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with the TGF-β1 pathway, specifically inhibiting the epithelial-mesenchymal transformation (EMT) induced by TGF-β1 . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 signaling pathway .

Biochemical Pathways

The TGF-β1 pathway is the main biochemical pathway affected by this compound . This pathway is involved in the regulation of cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting the TGF-β1-induced EMT, this compound prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis .

Result of Action

The action of this compound results in the inhibition of TGF-β1-induced EMT in vitro and the reduction of bleomycin-induced pulmonary fibrosis in vivo . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

3-cyclopropyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKIXISBOJSXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)